(2R)-2-azaniumyl-4,4-dimethylpentanoate
Description
(2R)-2-azaniumyl-4,4-dimethylpentanoate is a chiral ammonium salt derived from the branched-chain amino acid 2-amino-4,4-dimethylpentanoic acid. Its IUPAC name reflects the (2R) stereochemistry at the α-carbon, an azanium (NH₃⁺) group, and a 4,4-dimethylpentanoate ester moiety. This compound is structurally characterized by:
- Chirality: The (2R) configuration imparts stereoselective properties, making it relevant in pharmaceutical synthesis.
- Branched alkyl chain: The 4,4-dimethyl group increases steric bulk, influencing solubility and reactivity.
- Ionic nature: The ammonium group enhances water solubility compared to neutral analogs.
Properties
IUPAC Name |
(2R)-2-azaniumyl-4,4-dimethylpentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-7(2,3)4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBSHGLDBQBSPI-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C(=O)[O-])[NH3+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C[C@H](C(=O)[O-])[NH3+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their properties are compared below:
Key Observations:
Functional Group Impact: The ammonium group in the target compound contrasts with the diazo group in 1m, which is highly reactive and prone to cyclization (e.g., pyrrole synthesis via thermal decomposition) . Beta-lactam derivatives in exhibit antibiotic activity due to their ability to inhibit cell wall synthesis . The 4,4-dimethylpentanoate backbone in both the target compound and 1m introduces steric hindrance, reducing nucleophilic attack but enhancing stability in non-polar environments.
Synthetic Yields :
- Compound 1m was synthesized in 42% yield via diazo transfer reactions, reflecting moderate efficiency due to competing side reactions . Data for the target compound’s synthesis is unavailable, but ammonium salts are typically prepared via acid-base reactions or enzymatic resolution.
Physicochemical Properties
Table 2: Solubility and Stability
- The ionic nature of the target compound enhances aqueous solubility, whereas 1m’s diazo group limits solubility but enables reactivity in organic solvents.
- Beta-lactam analogs face stability challenges in biological systems due to enzymatic degradation .
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